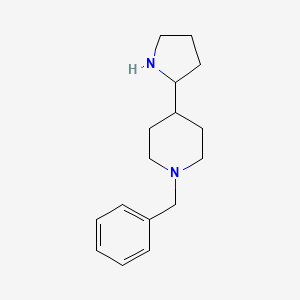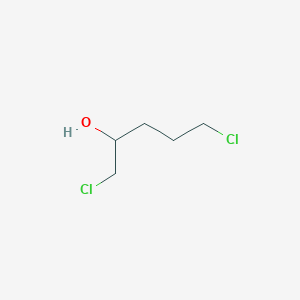
1-Benzyl-4-(pyrrolidin-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Benzyl-4-(pyrrolidin-2-yl)piperidine” is a compound that contains a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For example, the benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C16H22N2O, an average mass of 258.359 Da, and a monoisotopic mass of 258.173218 Da .Scientific Research Applications
1. Antiviral and Pharmacokinetic Properties
A study by Lynch et al. (2003) explored modifications to the 4-(3-phenylprop-1-yl)piperidine moiety in the context of CCR5 antagonists, which are relevant in antiviral research. This research aimed to balance antiviral potency with reasonable pharmacokinetics, indicating the significance of structural changes in compounds like 1-Benzyl-4-(pyrrolidin-2-yl)piperidine in medicinal chemistry (Lynch et al., 2003).
2. Potential Anti-Alzheimer's Agents
Gupta et al. (2020) synthesized and evaluated a series of N-benzylated (pyrrolidin-2-one) derivatives for their anti-Alzheimer's activity. The structural modifications and synthesis process demonstrate the applicability of compounds like this compound in developing treatments for Alzheimer's disease (Gupta et al., 2020).
3. Chemical Synthesis and Stability Analysis
Zhang et al. (2019) conducted a study on the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole, involving a compound structurally related to this compound. This research provides insights into the synthetic methods and stability of such compounds (Zhang et al., 2019).
4. Enantioselective Synthesis of Piperidines and Pyrrolidines
Johnson et al. (2002) discussed the enantioselective synthesis of substituted piperidines and pyrrolidines, which are crucial in medicinal chemistry. This study highlights the importance of stereochemistry in the synthesis of compounds like this compound (Johnson et al., 2002).
5. Applications in Antimicrobial Research
A study by Masila et al. (2020) synthesized a pyrrolidine derivative with potential applications in combating methicillin-resistant Staphylococcus aureus and cryptococcal infections. This indicates the potential of this compound derivatives in antimicrobial research (Masila et al., 2020).
6. Tuberculosis Treatment
Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, including derivatives structurally similar to this compound, as potential Mycobacterium tuberculosis inhibitors. This research suggests the role of such compounds in developing treatments for tuberculosis (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It is likely that the compound interacts with its targets through a combination of non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can participate in hydrogen bonding .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular signaling and function .
Action Environment
The action, efficacy, and stability of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine can be influenced by various environmental factors. These may include the pH and composition of the biological medium, the presence of other interacting molecules, and the temperature .
Future Directions
The future directions for “1-Benzyl-4-(pyrrolidin-2-yl)piperidine” and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, which is an important task of modern organic chemistry . This is due to the significant role that piperidine-containing compounds play in the pharmaceutical industry .
Biochemical Analysis
Biochemical Properties
1-Benzyl-4-(pyrrolidin-2-yl)piperidine, due to its pyrrolidine ring, has the potential to interact with various enzymes, proteins, and other biomolecules . The pyrrolidine ring and its derivatives have been reported to have target selectivity . Specific interactions of this compound with enzymes or proteins have not been reported in the literature.
Cellular Effects
Compounds with a piperidine moiety show a wide variety of biological activities . They have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Molecular Mechanism
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
1-benzyl-4-pyrrolidin-2-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-5-14(6-3-1)13-18-11-8-15(9-12-18)16-7-4-10-17-16/h1-3,5-6,15-17H,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLECPDMILCCLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5,8-dioxo-7-[2-(2-pyridinyl)ethyl]hexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2429751.png)



![N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B2429757.png)
![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2429758.png)
![Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate](/img/structure/B2429759.png)
![2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2429760.png)
![5,6-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2429762.png)
![2-Methylsulfanyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2429766.png)
![N-(2,5-difluorophenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2429768.png)
![7-(4-Fluorophenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2429769.png)

![(8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B2429773.png)